Cas no 501113-06-0 (4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole)

4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
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- 3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- 4H-1,2,4-Triazole, 4-phenyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-
- AKOS000807720
- 4-phenyl-3-[(2-phenylethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole
- F1280-0048
- 4-phenyl-3-(2-phenylethylsulfanyl)-5-thiophen-2-yl-1,2,4-triazole
- 501113-06-0
- 4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
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- Inchi: 1S/C20H17N3S2/c1-3-8-16(9-4-1)13-15-25-20-22-21-19(18-12-7-14-24-18)23(20)17-10-5-2-6-11-17/h1-12,14H,13,15H2
- InChI Key: RSRXQGQFTVAXHU-UHFFFAOYSA-N
- SMILES: N1=C(C2SC=CC=2)N(C2=CC=CC=C2)C(SCCC2=CC=CC=C2)=N1
Computed Properties
- Exact Mass: 363.08638990g/mol
- Monoisotopic Mass: 363.08638990g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.2Ų
- XLogP3: 5.3
Experimental Properties
- Density: 1.25±0.1 g/cm3(Predicted)
- Boiling Point: 579.7±52.0 °C(Predicted)
- pka: 0.47±0.10(Predicted)
4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1280-0048-30mg |
4-phenyl-3-[(2-phenylethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole |
501113-06-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1280-0048-4mg |
4-phenyl-3-[(2-phenylethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole |
501113-06-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1280-0048-5mg |
4-phenyl-3-[(2-phenylethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole |
501113-06-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1280-0048-20μmol |
4-phenyl-3-[(2-phenylethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole |
501113-06-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1280-0048-1mg |
4-phenyl-3-[(2-phenylethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole |
501113-06-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1280-0048-100mg |
4-phenyl-3-[(2-phenylethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole |
501113-06-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1280-0048-40mg |
4-phenyl-3-[(2-phenylethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole |
501113-06-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1280-0048-25mg |
4-phenyl-3-[(2-phenylethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole |
501113-06-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
A2B Chem LLC | BA78580-10mg |
4-phenyl-3-[(2-phenylethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole |
501113-06-0 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F1280-0048-10mg |
4-phenyl-3-[(2-phenylethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole |
501113-06-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole Related Literature
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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5. Back matter
Additional information on 4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
Comprehensive Overview of 4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS No. 501113-06-0)
The compound 4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS No. 501113-06-0) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This 1,2,4-triazole derivative is characterized by the presence of a phenyl group, a phenylethylsulfanyl moiety, and a thiophen-2-yl substituent, which collectively contribute to its distinct chemical and physical properties. Researchers and industries are increasingly interested in this compound for its versatility and potential utility in pharmaceuticals, agrochemicals, and materials science.
One of the most intriguing aspects of 4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is its molecular architecture. The 1,2,4-triazole core is a well-known heterocyclic scaffold that exhibits remarkable stability and reactivity, making it a valuable building block in synthetic chemistry. The incorporation of the thiophen-2-yl group introduces additional electronic effects, which can influence the compound's behavior in various chemical reactions. This has led to a surge in studies exploring its potential as a precursor for the development of novel bioactive molecules and functional materials.
In the pharmaceutical realm, 4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole has been investigated for its possible role in drug discovery. The 1,2,4-triazole moiety is frequently found in compounds with antimicrobial, antifungal, and anti-inflammatory properties. Researchers are particularly interested in how the phenylethylsulfanyl and thiophen-2-yl groups might enhance these activities or introduce new pharmacological effects. Recent studies have also explored its potential as a kinase inhibitor, a class of compounds that are pivotal in targeted cancer therapies.
Beyond pharmaceuticals, this compound has shown promise in the field of agrochemicals. The 1,2,4-triazole derivatives are known for their herbicidal and pesticidal activities, and the unique substitution pattern in 4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole could offer improved efficacy or reduced environmental impact. This aligns with the growing demand for sustainable agrochemicals that minimize harm to non-target organisms while maintaining high performance.
Materials science is another area where 4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is making waves. The compound's ability to form stable complexes with metals and its electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The thiophen-2-yl group, in particular, is known to enhance charge transport properties, which is critical for the development of efficient energy storage and conversion devices.
The synthesis of 4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions, including cyclization and functional group transformations. Advances in green chemistry have also led to the exploration of more sustainable synthetic routes, reducing the use of hazardous reagents and solvents. This is particularly relevant given the increasing emphasis on environmentally friendly chemical processes in both academia and industry.
In conclusion, 4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS No. 501113-06-0) is a compound of significant scientific and industrial interest. Its diverse applications—from drug development to advanced materials—highlight its versatility and potential to address some of the most pressing challenges in modern chemistry. As research continues to uncover new properties and uses for this molecule, it is poised to play an increasingly important role in innovation across multiple sectors.
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